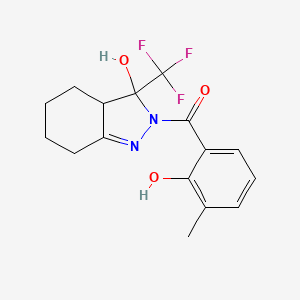

![molecular formula C20H13I3N2O2 B4944436 N-[4-(benzoylamino)phenyl]-2,3,5-triiodobenzamide](/img/structure/B4944436.png)

N-[4-(benzoylamino)phenyl]-2,3,5-triiodobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

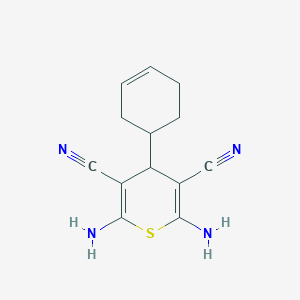

N-[4-(benzoylamino)phenyl]-2,3,5-triiodobenzamide (also known as iopamidol) is a nonionic iodinated radiographic contrast agent that is used in medical imaging procedures. It was first synthesized in the 1970s and has since become a widely used contrast agent due to its favorable safety profile and effectiveness in enhancing image quality.

Mechanism of Action

Iopamidol works by absorbing X-rays and creating contrast between different tissues in the body. It is administered intravenously and quickly circulates throughout the body, allowing for clear visualization of organs and structures.

Biochemical and Physiological Effects:

Iopamidol is excreted primarily through the kidneys and has a low risk of causing adverse reactions. However, in rare cases, it may cause allergic reactions or kidney damage in patients with pre-existing renal impairment.

Advantages and Limitations for Lab Experiments

Iopamidol has several advantages for use in lab experiments. It is highly water-soluble and has a low toxicity profile, making it a safe and effective contrast agent for in vivo imaging studies. However, its use is limited by its cost and availability, as well as its lack of stability in certain experimental conditions.

Future Directions

There are several potential future directions for research involving iopamidol. These include the development of new formulations with improved stability and targeting capabilities, as well as the investigation of its potential use in theranostic applications. Additionally, further studies may be conducted to better understand its mechanisms of action and potential side effects.

Synthesis Methods

Iopamidol is synthesized through a multi-step process involving the reaction of 2,3,5-triiodobenzoic acid with N-benzoyl-4-aminophenol. The resulting product is then acylated with isopropyl alcohol to form the final compound.

Scientific Research Applications

Iopamidol is commonly used in medical imaging procedures such as computed tomography (CT) scans, angiograms, and myelograms. Its ability to enhance image quality allows for more accurate diagnoses and treatment plans.

properties

IUPAC Name |

N-(4-benzamidophenyl)-2,3,5-triiodobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13I3N2O2/c21-13-10-16(18(23)17(22)11-13)20(27)25-15-8-6-14(7-9-15)24-19(26)12-4-2-1-3-5-12/h1-11H,(H,24,26)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLBYVRVLMFGLJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C(=CC(=C3)I)I)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13I3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

694.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

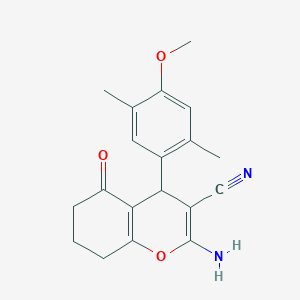

![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4944353.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B4944391.png)

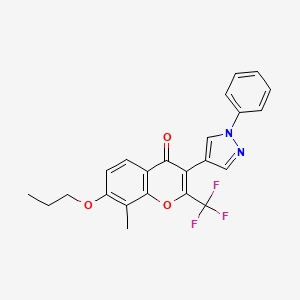

![3-chloro-N-(4-methoxybenzyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4944396.png)

![N-[2-fluoro-5-(trifluoromethyl)benzyl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B4944406.png)

![ethyl 5-(anilinocarbonyl)-2-[(cyclopropylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4944407.png)

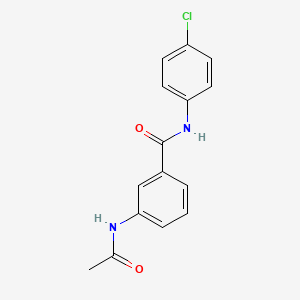

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-mesityl-N~2~-(3-methylphenyl)glycinamide](/img/structure/B4944419.png)

![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-methyl-N-(2-thienylmethyl)methanamine](/img/structure/B4944431.png)

![1-(4-chlorophenyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B4944444.png)

![1,3-dimethyl-5-(3,4,5-trimethoxyphenyl)-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4944467.png)